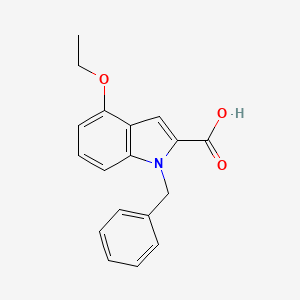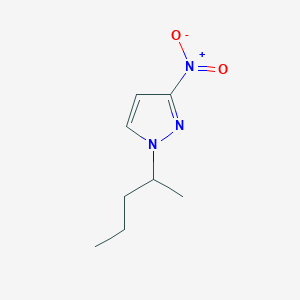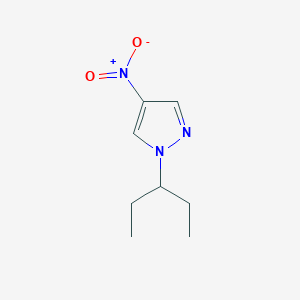
2-(4-Nitro-1H-pyrazol-1-yl)-1-(4-phenylphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Nitro-1H-pyrazol-1-yl)-1-(4-phenylphenyl)ethan-1-one is a useful research compound. Its molecular formula is C17H13N3O3 and its molecular weight is 307.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.09569129 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Applications
Research has demonstrated the efficacy of certain synthetic compounds, including those structurally related to 2-(4-Nitro-1H-pyrazol-1-yl)-1-(4-phenylphenyl)ethan-1-one, in combating fungal infections. For instance, a study on small molecules against Fusarium oxysporum highlights the antifungal potential of such compounds, emphasizing their role in addressing plant diseases like Bayoud disease in date palms. This underscores the chemical's relevance in developing antifungal agents and plant protectants (Kaddouri et al., 2022).
Role in Atmospheric Chemistry
Nitro-substituted compounds, akin to the one , play a significant role in atmospheric chemistry. They are formed through various processes, including combustion and secondary atmospheric reactions, affecting air quality and health. Understanding their formation and degradation can aid in environmental monitoring and pollution control efforts (Harrison et al., 2005).
Pharmaceutical Research
The pyrazoline scaffold, to which our compound is related, is recognized for its pharmaceutical significance. Pyrazolines have been identified with a wide range of biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. This makes compounds like this compound valuable for developing new therapeutic agents (Shaaban et al., 2012).
Organic Synthesis and Materials Science
Compounds with pyrazoline cores serve as versatile intermediates in organic synthesis, facilitating the creation of heterocyclic compounds and dyes. The unique reactivity and electronic properties of these compounds make them instrumental in synthesizing novel materials and functional dyes (Gomaa & Ali, 2020).
Properties
IUPAC Name |
2-(4-nitropyrazol-1-yl)-1-(4-phenylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-17(12-19-11-16(10-18-19)20(22)23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKQNMKYVLJFTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C=C(C=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361945.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6361950.png)
![2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361974.png)
![2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361981.png)
![4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361987.png)

![4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6362009.png)



